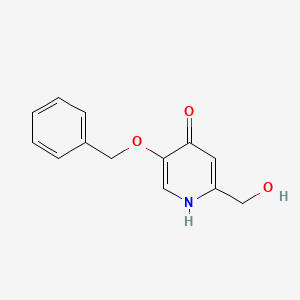

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJLZADTSIIYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59281-14-0 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the molecule's identity, structure, spectroscopic profile, and core physicochemical characteristics. Furthermore, it presents detailed experimental protocols for property determination and contextualizes the compound's relevance within the broader landscape of drug discovery, leveraging the strategic importance of the pyridin-4-ol scaffold.

Introduction: The Pyridin-4-ol Scaffold in Modern Drug Discovery

The pyridine ring system is one of the most prolific heterocyclic scaffolds in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for a phenyl ring, which can favorably modulate properties like solubility and metabolic stability.[3] Specifically, pyridin-4-ol and its tautomeric form, pyridin-4(1H)-one, are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active agents.[3] These structures are pivotal in designing molecules for diverse therapeutic targets, including kinases, chemokine receptors, and various enzymes.[3][4][5]

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a functionalized derivative within this class. Its structure combines the core pyridin-4-ol ring with a hydroxymethyl group and a benzyloxy substituent. These additions provide multiple points for further chemical modification, making it a versatile intermediate for library synthesis, while also influencing its intrinsic physicochemical properties. Understanding these properties is a critical first step in the rational design of novel therapeutics, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of this compound from a drug development perspective.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. Spectroscopic and theoretical data suggest that the pyridone form is generally more stable.[3]

The key identifiers for this compound are summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol | [6][] |

| Synonym/Tautomer | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | [8][9] |

| CAS Number | 165948-37-8 (ol form); 59281-14-0 (one form) | [][8][10] |

| Molecular Formula | C₁₃H₁₃NO₃ | [6][][8] |

| Molecular Weight | 231.25 g/mol | [][8] |

| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |

| InChI Key | IWJLZADTSIIYBX-UHFFFAOYSA-N | [] |

| SMILES | C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | [] |

Core Physicochemical Properties

The physicochemical properties of a compound are the primary determinants of its behavior in both in vitro and in vivo systems. These parameters are essential for formulation development, predicting bioavailability, and understanding potential liabilities.

| Property | Value | Significance in Drug Development | Source(s) |

| Appearance | Light brown solid | Indicates purity and handling requirements. | [8] |

| Boiling Point | 463.4°C at 760 mmHg | High boiling point suggests low volatility and strong intermolecular forces. | [10] |

| Density | 1.27 g/cm³ | Useful for formulation, processing, and packaging calculations. | [10] |

| LogP (Octanol/Water) | 1.446 | Suggests a balance between hydrophilicity and lipophilicity, a favorable range for oral bioavailability. | [10] |

| Polar Surface Area (PSA) | 62.32 Ų | This value is well within the desirable range (<140 Ų) for good cell membrane permeability. | [10] |

| Flash Point | 234°C | High flash point indicates low flammability under standard lab conditions. | [10] |

| Refractive Index | 1.618 | A fundamental optical property used in quality control and characterization. | [10] |

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is invaluable for elucidating the hydrogen framework of a molecule. The spectrum for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one provides clear, assignable signals.

-

Spectrum Details: 300 MHz in DMSO-d₆[8]

-

Interpretation:

-

δ 11.08 (br s, 1H): This broad singlet corresponds to the acidic proton of the N-H group in the pyridone tautomer, confirming its presence in solution.

-

δ 7.51-7.28 (m, 6H): This multiplet represents the five protons of the phenyl ring on the benzyloxy group and the C6-H proton on the pyridine ring.

-

δ 6.16 (br s, 1H): A broad singlet likely corresponding to the C3-H proton on the pyridine ring.

-

δ 5.56 (br s, 1H): This signal is attributed to the hydroxyl proton of the CH₂OH group.

-

δ 5.01 (s, 2H): A sharp singlet for the two benzylic protons (O-CH₂-Ph).

-

δ 4.34 (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group (C-CH₂-OH).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: LC-MS[8]

-

Result: (M-H)⁻ = 232 (Note: The source reports (M-H)⁺ = 232, which is likely a typographical error and should be interpreted as the deprotonated molecule in negative ion mode or, more plausibly, the protonated molecule (M+H)⁺ in positive ion mode, consistent with the molecular weight of 231.25).[8] This result confirms the mass of the parent molecule.

Synthesis and Purification

Understanding the synthesis of a compound is crucial for ensuring its quality, scalability, and cost-effectiveness. A common and efficient route to synthesize 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one has been reported.[8]

Synthetic Scheme

The synthesis involves the conversion of a pyran-4-one precursor into the desired pyridin-4(1H)-one through a reaction with an ammonia source.

Caption: Synthetic workflow for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.

Step-by-Step Laboratory Protocol

This protocol is adapted from established literature procedures.[8] The causality behind each step is explained to provide field-proven insight.

-

Vessel Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of industrial methylated spirit (IMS) and water.

-

Rationale: The mixed solvent system is chosen to ensure the starting material is adequately suspended for reaction, while also being compatible with the aqueous reagent.

-

-

Reagent Addition: Heat the suspension to 70°C. Slowly add an aqueous solution of ammonium hydroxide (NH₄OH) to the vessel.

-

Rationale: Slow addition at an elevated temperature controls the reaction rate and prevents potential exotherms. Ammonium hydroxide serves as the nitrogen source for the ring transformation from a pyranone to a pyridinone.

-

-

Reaction: Maintain the reaction mixture at 70°C with continuous stirring for 18 hours.

-

Rationale: The extended reaction time and consistent temperature ensure the reaction proceeds to completion, maximizing the yield.

-

-

Work-up and Isolation: After 18 hours, cool the reaction mixture to room temperature. Dilute the mixture with additional water and continue stirring for 30 minutes.

-

Rationale: Cooling and dilution cause the product, which is less soluble in the cold aqueous mixture, to precipitate out of the solution, facilitating its isolation.

-

-

Purification: Collect the resulting solid product by filtration. Wash the solid with cold water to remove any residual soluble impurities.

-

Rationale: Filtration is a standard, robust method for isolating solid products from a liquid phase. A cold water wash is effective at removing inorganic salts without significantly dissolving the desired product.

-

-

Drying: Dry the collected solid under vacuum to afford the final product as a light brown solid.

-

Rationale: Vacuum drying efficiently removes residual solvents without requiring high temperatures that could degrade the compound.

-

Physicochemical Properties and Drug Development Implications

The journey of a molecule from a lab curiosity to a viable drug candidate is heavily influenced by its physicochemical properties.

Caption: Relationship between core properties and drug development potential.

-

Solubility and Permeability (LogP & PSA): With a LogP of ~1.4 and a PSA of ~62 Ų, this molecule sits in a favorable region of chemical space for oral drug candidates, often referred to as "Lipinski's Rule of Five" space. The LogP suggests a good balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required to permeate cellular membranes.[10] The PSA value is well below the common upper limit of 140 Ų, indicating that passive diffusion across membranes is likely not a major obstacle.[10]

-

Target Engagement (Hydrogen Bonding): The presence of the pyridone N-H, the carbonyl oxygen, and the two hydroxyl groups makes the molecule an adept hydrogen bond donor and acceptor.[3] This is a critical feature for molecular recognition and binding to biological targets like enzyme active sites or protein receptors.

Conclusion

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a well-characterized compound with a suite of physicochemical properties that make it an attractive scaffold and intermediate in drug discovery. Its balanced lipophilicity, favorable polar surface area, and rich hydrogen bonding capacity are hallmarks of a promising molecular framework. The straightforward and high-yielding synthesis further enhances its utility for researchers. This guide provides the foundational data and experimental context necessary for professionals to effectively utilize this compound in the pursuit of novel therapeutics.

References

-

ChemBK. (n.d.). 5-Benzyloxy-2-hydroxymethyl-1-methyl-1H-pyridin-4-one. Retrieved January 2, 2026, from [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved January 2, 2026, from [Link]

-

De Gruyter. (n.d.). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved January 2, 2026, from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol [chemicalbook.com]

- 8. 5-(benzyloxy)-2-(hydroxyMethyl)pyridin-4-ol | 59281-14-0 [chemicalbook.com]

- 9. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one [cymitquimica.com]

- 10. 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol, CasNo.165948-37-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

An In-depth Technical Guide to the Biological Activity of Novel Pyridoxine Derivatives

Introduction: Beyond a Vitamin—The Therapeutic Potential of Pyridoxine Scaffolds

Pyridoxine, universally recognized as Vitamin B6, is a cornerstone of cellular metabolism. In its biologically active form, pyridoxal 5'-phosphate (PLP), it serves as an essential coenzyme for over 140 distinct enzymatic reactions, governing everything from amino acid synthesis to the production of neurotransmitters like serotonin and dopamine.[1][2] This inherent biological importance makes the pyridoxine molecule a "biologically privileged" scaffold—a foundational structure ripe for chemical modification to create novel therapeutic agents.[3][4]

The rationale for developing novel pyridoxine derivatives is multifaceted. By chemically modifying the pyridoxine core, researchers aim to:

-

Enhance Bioavailability and Cellular Uptake: Leveraging the natural transport systems for Vitamin B6 can facilitate the delivery of conjugated drugs or modified derivatives into cells and tissues.[5]

-

Target Specific Pathological Pathways: Modifications can be designed to inhibit specific enzymes or interact with cellular targets implicated in disease with greater potency and selectivity than the parent molecule.

-

Overcome Drug Resistance: Novel derivatives can present new mechanisms of action to circumvent established resistance in microbes or cancer cells.

-

Reduce Off-Target Toxicity: By conjugating highly toxic agents (like doxorubicin) to a pyridoxine moiety, it is possible to alter their mechanism of action and improve their safety profile.[6][7]

This guide provides an in-depth exploration of the diverse biological activities of these novel derivatives, details the rigorous methodologies used for their evaluation, and offers insights into the structure-activity relationships that drive their therapeutic potential.

Chapter 1: The Landscape of Biological Activity

Chemical modifications to the pyridoxine ring have unlocked a remarkable breadth of biological activities. These derivatives often function by mimicking the natural coenzyme PLP to interact with enzyme active sites or by leveraging the unique chemical properties of the pyridine ring and its substituents.

Antimicrobial and Antifungal Activity

A significant area of research has focused on developing pyridoxine derivatives as potent antimicrobial agents, particularly against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics.

-

Mechanism of Action: A primary strategy involves the synthesis of quaternary ammonium salts of pyridoxine.[8] These cationic compounds are thought to target and disrupt the integrity of the bacterial cellular membrane, a mechanism common to other quaternary ammonium antiseptics.[8] This disruption leads to leakage of cellular contents and cell death. Furthermore, Schiff base derivatives of pyridoxine have shown promise, with their biological activity often enhanced upon chelation with metal ions, which increases their lipophilic nature and ability to penetrate microbial cells.[9][10]

-

Key Findings:

-

Novel quaternary bis-ammonium pyridoxine derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25–16 µg/mL, a potency comparable or superior to established antiseptics like chlorhexidine and benzalkonium chloride.[8]

-

Crucially, select derivatives show high efficacy against bacteria embedded in biofilms, a major challenge in clinical settings.[11] One lead compound was particularly effective against biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis.[11]

-

Conjugating pyridoxine with fluoroquinolones has also been explored, yielding hybrid molecules with potent antibacterial activity and favorable in vivo toxicity profiles in murine models.[12]

-

Anticancer Activity

The pyridoxine scaffold is being actively investigated for the development of novel anticancer agents through several distinct mechanisms.

-

Enzyme Inhibition: Halogenated pyridoxine analogues have been synthesized as active site-directed irreversible inhibitors of thymidylate synthase.[13][14] This enzyme is a critical target in cancer chemotherapy because it is the sole de novo source for thymidylate, a necessary component of DNA biosynthesis.[14] These analogues form a reversible complex with the enzyme before reacting irreversibly with the catalytic site.[13][14]

-

Drug Conjugation and Modified Mechanisms: Doxorubicin, a potent but highly cardiotoxic chemotherapy agent, has been conjugated with pyridoxine to create novel derivatives.[6][7] One such derivative, DOX-2, exhibited a remarkable shift in its mechanism of action. Unlike parent doxorubicin, which intercalates with DNA, DOX-2 does not interact with nuclear DNA but instead induces apoptosis via the mitochondrial pathway and obstructs the cell cycle.[5][6] This change in mechanism was accompanied by a higher selectivity for cancer cells and a more promising safety profile in normal cells.[5][7]

-

Targeting Estrogen-Dependent Cancers: A series of pyridoxine derivatives with a trans-stilbene scaffold have been synthesized.[3] Two of these compounds showed high activity and selectivity against the estrogen-dependent MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] Their intense blue fluorescence also allowed for visualization within the cytoplasm and nucleus of the cells.[3]

Neuroprotective Effects

The inherent role of Vitamin B6 in the nervous system makes its derivatives prime candidates for neuroprotective agents. Different forms and derivatives of Vitamin B6 exert neuroprotection through distinct mechanisms.[2]

-

Antioxidant and Anti-inflammatory Activity: Pyridoxine can bolster the endogenous antioxidant system, which is crucial for mitigating the oxidative stress that drives many neurodegenerative disorders.[2] It has been shown to suppress key inflammatory pathways (like TLR4/NF-κB), reduce reactive oxygen species (ROS), and inhibit the production of β-amyloid and tau hyperphosphorylation, which are hallmarks of Alzheimer's disease.[15]

-

Inhibition of Glutamate Excitotoxicity: Excess glutamate release is a major cause of neuronal damage. Pyridoxine has been shown to inhibit the release of glutamate from presynaptic nerve terminals in a dose-dependent manner.[16] This action is attributed to the suppression of Ca2+ influx through voltage-dependent calcium channels, a key step in vesicular glutamate release.[16]

-

Anti-Glycation Activity: Pyridoxamine, a vitamer of B6, is particularly effective at trapping reactive carbonyl species, thereby inhibiting the formation of Advanced Glycation End-products (AGEs).[2] These toxic products contribute to neuronal damage in diabetic and age-related neurodegeneration.[2]

Chapter 2: Methodologies for Assessing Biological Activity

The evaluation of novel pyridoxine derivatives requires a suite of robust and validated assays. The choice of methodology is dictated by the anticipated biological activity.

Workflow for Screening and Validation

A logical, multi-stage approach is essential for the efficient evaluation of newly synthesized compounds. This workflow ensures that resources are focused on the most promising candidates.

Caption: High-level workflow for the evaluation of novel pyridoxine derivatives.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of novel pyridoxine derivatives against selected bacterial strains (e.g., S. aureus, E. coli).

Materials:

-

Test compounds (pyridoxine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin, Benzalkonium chloride).

-

Spectrophotometer (for OD600 measurement).

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Compound Serial Dilution:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to well 12.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

-

Confirm by reading the optical density at 600 nm (OD600). The MIC well should have an OD600 similar to the sterility control (well 12).

-

Self-Validation and Controls:

-

Positive Control: A known antibiotic is run in parallel to ensure the assay is performing correctly and the bacteria are susceptible.

-

Growth Control (Well 11): Must show robust turbidity, confirming the viability of the inoculum.

-

Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and the plate.

Detailed Experimental Protocol: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the concentration at which novel pyridoxine derivatives reduce the viability of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

-

Positive control (e.g., Doxorubicin).

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells, blank) and wells with cells treated with vehicle (e.g., 0.1% DMSO) as the 100% viability control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

-

Chapter 3: Structure-Activity Relationships and Mechanistic Insights

Understanding how specific structural modifications influence biological activity is the ultimate goal of medicinal chemistry. For pyridoxine derivatives, key positions on the pyridine ring are hotspots for modification.

Conceptual Framework for SAR

The biological effect of a derivative is a direct consequence of its chemical structure. Modifications at different positions can drastically alter properties like lipophilicity, steric hindrance, and electronic distribution, which in turn affect target binding and cellular penetration.

Caption: Structure-Activity Relationship (SAR) concepts for pyridoxine derivatives.

-

Positions 4' and 5': Modification at these positions, particularly with halogens, has been shown to be critical for the irreversible inhibition of enzymes like thymidylate synthase.[13] The phosphate group at the 5' position is also crucial for binding to the phosphate-binding pocket of many enzymes, mimicking the natural substrate.[14]

-

Position 2: The methyl group at the 2nd position plays an important role in the proper orientation and fixation of the molecule within the active site of enzymes like pyridoxal kinase.[17]

-

Pyridine Nitrogen: The quaternization of the ring nitrogen to create ammonium salts is a highly effective strategy for conferring broad-spectrum antimicrobial activity.[8] The length of the alkyl chains attached to this new quaternary center strongly correlates with lipophilicity and antibacterial potency.[8]

Data Summary: Comparative Biological Activity

The following table summarizes representative data for different classes of pyridoxine derivatives, illustrating the impact of structural changes on their biological potency.

| Derivative Class | Example Compound | Target Organism/Cell Line | Activity Metric | Potency | Reference |

| Quaternary Ammonium Salt | Compound 5c₁₂ | S. aureus, E. coli | MIC | 0.25-16 µg/mL | [8] |

| Doxorubicin Conjugate | DOX-2 | MCF-7 (Breast Cancer) | IC50 | 0.14 µM | [5] |

| Halogenated Analogue | 4',5'-dibromo-pyridoxine | Thymidylate Synthase | Kᵢ (Inhibition Constant) | Lower Kᵢ than chloro-analogue | [13][14] |

| Stilbene-based Analogue | trans-6-phenylethenyl deriv. | MCF-7 (Breast Cancer) | IC50 | 1.9–7.9 µM | [3] |

| Fluoroquinolone Conjugate | Compound 7 | Staphylococcus (in vivo) | Efficacy | Greater than Ciprofloxacin | [12] |

Conclusion and Future Directions

The pyridoxine scaffold has proven to be an exceptionally versatile platform for the development of novel therapeutic agents. By leveraging its inherent biological recognition and applying rational chemical modifications, scientists have created derivatives with potent and selective antimicrobial, anticancer, and neuroprotective activities.

The future of this field lies in:

-

Multi-Targeted Agents: Designing single derivatives that can modulate multiple pathological pathways simultaneously, such as possessing both anti-inflammatory and antioxidant properties.

-

Advanced Drug Delivery: Using pyridoxine derivatives as carriers to deliver other therapeutic payloads specifically to tissues with high Vitamin B6 uptake.

-

In-depth Mechanistic Studies: Moving beyond phenotypic screening to precisely identify the molecular targets and signaling pathways modulated by the most promising compounds.

-

Clinical Translation: Advancing lead compounds from in vitro and in vivo studies into preclinical and, ultimately, clinical trials to validate their therapeutic potential in humans.

The continued exploration of pyridoxine chemistry holds immense promise for addressing significant unmet needs in infectious disease, oncology, and neurology.

References

-

Cisneros, R. J., & Dunlap, R. B. (n.d.). Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues. PubMed. Available at: [Link]

-

Cisneros, R. J., & Dunlap, R. B. (1991). Irreversible Inhibition of Thymidylate Synthase by Pyridoxine (B6) Analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Nikonova, A., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life (Basel). Available at: [Link]

-

Nikonova, A., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life. Available at: [Link]

-

Nikonova, A., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. Available at: [Link]

-

Syrbu, S. A., et al. (2023). Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Myung, E. J., et al. (2007). Inhibition of diphenolase activity of tyrosinase by vitamin b(6) compounds. Journal of Biological Chemistry. Available at: [Link]

-

(n.d.). Recent Update on Pyridoxine Derivatives as Anticancer Agents with Overview on Its Patents. ResearchGate. Available at: [Link]

-

Yadav, P., et al. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

-

Bukin, I. V., et al. (1976). [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes]. Biokhimiia. Available at: [Link]

-

Mizuno, N., et al. (1980). Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain. Journal of Nutritional Science and Vitaminology. Available at: [Link]

-

Ullah, R., et al. (2024). The anti-inflammatory effects of vitamin B6 on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells. PubMed. Available at: [Link]

-

Dalafave, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Khaziev, R. M., et al. (2025). Synthesis and Biological Activity of Vinyl Derivatives of Pyridoxine. ResearchGate. Available at: [Link]

-

Bakhtiyarova, Y. V., et al. (2020). Novel Bis-Ammonium Salts of Pyridoxine: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

-

Kayumov, A. R., et al. (2016). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. National Institutes of Health. Available at: [Link]

-

(n.d.). 11207 PDFs | Review articles in PYRIDOXINE. ResearchGate. Available at: [Link]

-

Wang, S. J., et al. (2021). Neuroprotective Role of the B Vitamins in the Modulation of the Central Glutamatergic Neurotransmission. Current Neuropharmacology. Available at: [Link]

-

Adimule, V., et al. (n.d.). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Available at: [Link]

-

Jevtovic, V. (2015). Antimicrobial Activity of Cobalt (II, III) Complexes with the Schiff Base from Pyridoxal-Semicarbazide. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Bis-Ammonium Salts of Pyridoxine: Synthesis and Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. The anti-inflammatory effects of vitamin B6 on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Role of the B Vitamins in the Modulation of the Central Glutamatergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Tyrosinase Inhibitor

Abstract

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol belongs to the hydroxypyridinone class of compounds, a scaffold known for potent bioactivity. This guide synthesizes the available biochemical and pharmacological data to provide a detailed understanding of its primary mechanism of action: the inhibition of tyrosinase. We will explore the molecular interactions governing this inhibition, the experimental methodologies used to validate it, and the broader context of its application in dermatology and pharmacology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive mechanistic overview.

Introduction: The Pyridin-4-one Scaffold and its Therapeutic Potential

The pyridine and pyridin-4-one core structures are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their versatility allows for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[3][4] Specifically, 3-hydroxypyridin-4-ones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5][6] The subject of this guide, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, is a derivative within this class, designed to modulate the activity of this critical enzyme.

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in the production of melanin.[7][8] While melanin is essential for protecting the skin from UV radiation, its overproduction leads to hyperpigmentation disorders such as melasma and age spots.[8] Consequently, inhibitors of tyrosinase are of significant interest to the cosmetic and pharmaceutical industries for use as skin-whitening and depigmenting agents.[7][9][10]

Core Mechanism of Action: Competitive Inhibition of Tyrosinase

The primary mechanism of action for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is the inhibition of tyrosinase. Evidence from related hydroxypyridinone compounds strongly suggests a competitive inhibition model.[6]

Molecular Interactions at the Active Site

Tyrosinase possesses a dinuclear copper center within its active site, which is crucial for its catalytic activity.[7] The enzyme catalyzes two distinct reactions:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA.

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.

The hydroxypyridinone scaffold of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is an effective metal chelator.[5] The mechanism of inhibition is predicated on the ability of the pyridin-4-ol moiety to chelate the copper ions in the tyrosinase active site, thereby preventing the binding of the natural substrate (L-tyrosine or L-DOPA).

Molecular docking studies on similar pyridin-4-one derivatives reveal that the compound fits within the enzyme's active site, forming a stable complex.[6] The key interactions are:

-

Copper Chelation: The hydroxyl and keto groups of the pyridin-4-one ring directly coordinate with the copper ions.

-

Hydrogen Bonding: The hydroxymethyl group and the benzyloxy substituent can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[11]

This binding mode effectively blocks the substrate from accessing the catalytic copper ions, competitively inhibiting melanin synthesis.

Experimental Validation of the Mechanism

A multi-step experimental workflow is required to rigorously validate the mechanism of action. The following protocols represent a self-validating system to confirm tyrosinase inhibition.

Workflow for Mechanistic Validation

Protocol 1: IC50 Determination with Mushroom Tyrosinase

Rationale: This initial biochemical assay quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), establishing its potency. Mushroom tyrosinase is a widely used and commercially available model.[10]

Methodology:

-

Prepare Reagents:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA substrate solution (2.5 mM in phosphate buffer).

-

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol stock solution in DMSO, with serial dilutions in phosphate buffer.

-

Positive Control: Kojic acid solution.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

20 µL of inhibitor solution (or DMSO vehicle control).

-

140 µL of Phosphate Buffer.

-

20 µL of Tyrosinase solution.

-

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.

-

-

Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Data Interpretation: A lower IC50 value indicates higher inhibitory potency. For context, potent synthetic inhibitors often exhibit IC50 values in the low micromolar range.[6][12]

| Compound | Reported IC50 (Diphenolase) |

| Kojic Acid (Reference) | ~18-51 µM[10] |

| Potent Pyridinone Derivatives | 4.0 - 25 µM[6][10] |

| 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol | Expected: < 30 µM |

Protocol 2: Enzyme Kinetic Analysis

Rationale: To determine the type of inhibition (competitive, non-competitive, or mixed), a kinetic study is performed. This provides crucial insight into whether the inhibitor binds to the free enzyme at the active site or to the enzyme-substrate complex.

Methodology:

-

Setup: The assay is performed as described in Protocol 1.

-

Modification: The experiment is repeated with several fixed concentrations of the inhibitor while varying the concentration of the L-DOPA substrate.

-

Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed Inhibition: Lines intersect in the second quadrant.

-

-

Expected Outcome: For 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, the Lineweaver-Burk plot is expected to show lines intersecting on the y-axis, characteristic of competitive inhibition, confirming it competes with the substrate for binding to the active site.

Protocol 3: Cellular Melanin Content Assay

Rationale: This assay validates the biochemical findings in a biologically relevant system, confirming that the compound can penetrate cell membranes and inhibit melanin production in cultured melanocytes.

Methodology:

-

Cell Culture: Culture B16F10 melanoma cells (a common model for melanogenesis) in appropriate media.

-

Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol for 72 hours. An alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.

-

Cell Lysis & Melanin Extraction:

-

Harvest and wash the cells.

-

Lyse the cells in a solution of NaOH (1N) with DMSO at 80°C.

-

-

Quantification:

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).

-

Data Interpretation: A dose-dependent decrease in melanin content confirms the compound's efficacy in a cellular context.[12]

Signaling Pathway Context

The action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol occurs at the end-point of the melanogenesis signaling cascade.

The diagram illustrates that upstream signals like UVB radiation lead to the activation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression. MITF drives the transcription of the tyrosinase gene. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol does not interfere with this upstream signaling but directly inhibits the final expressed enzyme, providing a direct and potent method of controlling melanin output.

Conclusion and Future Directions

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol functions as a potent, competitive inhibitor of the tyrosinase enzyme. Its mechanism relies on the chelation of copper ions within the enzyme's active site by its hydroxypyridinone core, a mode of action supported by biochemical and cellular data from analogous compounds. The experimental framework provided herein offers a robust pathway for confirming its potency and mechanism.

Future research should focus on comprehensive safety and toxicology profiling, formulation studies to optimize dermal penetration, and clinical trials to evaluate its efficacy in treating hyperpigmentation disorders in humans. Further structure-activity relationship (SAR) studies could also lead to the development of next-generation pyridin-4-one inhibitors with even greater potency and selectivity.

References

-

The inhibition of tyrosinase by pyridinones. (n.d.). PMC, NIH. Retrieved from [Link]

-

Sabet, R., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Retrieved from [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). PubMed. Retrieved from [Link]

-

New pyridine derivatives as potential tyrosinase inhibitors: DFT calculations, molecular docking, and ADME studies. (2023). ResearchGate. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved from [Link]

-

Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[9][13]Thieno[2,3-d]Pyrimidine-4(3H)-One. (2022). NIH. Retrieved from [Link]

-

Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2017). PMC, NIH. Retrieved from [Link]

-

A comprehensive review on tyrosinase inhibitors. (2015). PMC, PubMed Central. Retrieved from [Link]

-

Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (2024). PMC, NIH. Retrieved from [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). ResearchGate. Retrieved from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

-

A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2021). PDF. Retrieved from [Link]

-

A newly synthesized, potent tyrosinase inhibitor: 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol. (2010). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of tyrosinase by pyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol | 59281-14-0 | Benchchem [benchchem.com]

- 12. A newly synthesized, potent tyrosinase inhibitor: 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Stability of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridin-4-ol derivative with potential applications in drug discovery and development. The stability of a compound is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation, and in vivo performance. This document outlines the inherent chemical liabilities of the molecule, potential degradation pathways, and detailed protocols for conducting robust in vitro stability studies. It is intended for researchers, scientists, and drug development professionals to establish a thorough understanding of the compound's stability profile.

Introduction: The Critical Role of In Vitro Stability

The journey of a promising molecule from discovery to a viable therapeutic agent is fraught with challenges, with chemical stability being a primary hurdle. For 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a comprehensive understanding of its in vitro stability is paramount. This knowledge informs crucial decisions in the drug development pipeline, including lead optimization, formulation design, and the prediction of in vivo behavior. This guide will delve into the key chemical features of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and their implications for its stability under various in vitro conditions.

The core structure, a substituted pyridin-4-ol, presents several potential areas of instability. The pyridin-4-ol moiety can exist in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one, which can influence its reactivity and analytical characterization.[1] Furthermore, the benzyloxy and hydroxymethyl substituents introduce additional sites for potential chemical and metabolic degradation.

Predicted Degradation Pathways and Chemical Liabilities

A thorough analysis of the chemical structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol allows for the prediction of its principal degradation pathways. These predictions are foundational to designing comprehensive and targeted stability studies.

Tautomerism

The pyridin-4-ol ring is known to exist in equilibrium with its keto tautomer, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.[1] The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[1] This tautomerism is a critical consideration for analytical method development, as it can lead to chromatographic peak broadening or the appearance of multiple peaks.[1]

Caption: Tautomeric equilibrium of the pyridin-4-ol ring system.

Hydrolytic Degradation

The benzyloxy group, an ether linkage, can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the benzyl group and the formation of 5-hydroxy-2-(hydroxymethyl)pyridin-4-ol and benzyl alcohol. The hydroxymethyl group is generally stable to hydrolysis.

Oxidative Degradation

The pyridine ring and the benzylic position are potential sites for oxidative degradation. The presence of trace oxidizing agents in solvents or reagents can lead to the formation of N-oxides or other oxidation products.[1] The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a corresponding aldehyde or carboxylic acid.

Photodegradation

Aromatic systems, such as the pyridine ring and the benzyl group, can absorb UV light, which may lead to photodegradation. Therefore, it is crucial to assess the photostability of the compound.

In Vitro Metabolic Degradation

In a biological matrix, such as liver microsomes or hepatocytes, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol can undergo metabolic transformations. The benzyloxy group is a likely site for O-dealkylation, a common metabolic pathway for benzyl ethers, resulting in the formation of 5-hydroxy-2-(hydroxymethyl)pyridin-4-ol.[2] Additionally, the aromatic rings (both pyridine and benzyl) are susceptible to hydroxylation.[2][3][4]

Caption: Potential in vitro metabolic pathways.

Experimental Design for In Vitro Stability Assessment

A robust in vitro stability assessment should encompass both chemical and metabolic stability studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours |

| Thermal Stress | 60°C | 24, 48, 72 hours |

| Photostability | ICH Q1B guidelines | As per guidelines |

Metabolic Stability Studies

Metabolic stability studies are crucial for predicting the in vivo clearance of a compound. These studies are typically conducted using liver subcellular fractions (microsomes, S9) or hepatocytes.

Table 2: Common In Vitro Systems for Metabolic Stability

| In Vitro System | Key Features |

| Liver Microsomes | Contains Phase I (CYP450) enzymes. |

| S9 Fraction | Contains both Phase I and Phase II enzymes. |

| Hepatocytes | The "gold standard," containing a full complement of metabolic enzymes and cofactors.[3][4] |

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro stability studies. It is essential to include appropriate controls (e.g., compound in buffer without enzymes) to ensure the observed degradation is due to the intended stressor.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in a suitable solvent (e.g., methanol or acetonitrile).[1]

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C).[1]

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.

-

Thermal Stress: Store the stock solution at 60°C.

-

-

Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

Protocol: Metabolic Stability in Liver Microsomes

-

Reagents:

-

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol stock solution (e.g., 1 mM in DMSO).

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

-

Incubation:

-

Pre-warm the phosphate buffer, HLM, and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Data Analysis and Interpretation

Forced Degradation

The primary outcome of forced degradation studies is the identification of degradation products and the development of a mass balance. The percentage of degradation is calculated relative to the initial concentration.

Metabolic Stability

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the metabolic stability data. The percentage of the parent compound remaining is plotted against time, and the slope of the natural log-linear plot is used to determine the degradation rate constant (k).

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (k / [protein]) x 1000

These parameters provide a quantitative measure of the compound's metabolic stability and can be used to predict its in vivo pharmacokinetic properties.

Conclusion

A thorough in vitro stability assessment is a cornerstone of modern drug discovery and development. For 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a systematic evaluation of its susceptibility to hydrolytic, oxidative, and metabolic degradation is essential. The protocols and principles outlined in this guide provide a robust framework for generating high-quality stability data, thereby enabling informed decision-making throughout the drug development process. By understanding the inherent stability characteristics of this molecule, researchers can proactively address potential liabilities and optimize its properties to advance a promising candidate toward the clinic.

References

- BenchChem. (n.d.). Stability of Pyridin-4-ol and its Derivatives in Solution. Technical Support Center.

- DiVA portal. (2025, March 4). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis.

- PubMed. (2025, March 18). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis.

- ResearchGate. (2025, March 4). (PDF) In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis.

- BenchChem. (n.d.). Application Notes and Protocols for Metabolism Studies Using Deuterium-Labeled Benzyl Benzoate.

- PubMed. (n.d.). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline.

- BenchChem. (n.d.). 6-(Hydroxymethyl)picolinohydrazide: A Technical Guide to Solubility and Stability.

- BenchChem. (n.d.). An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. ema.europa.eu [ema.europa.eu]

Spectroscopic and Structural Elucidation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. Aimed at researchers in medicinal chemistry and drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The guide emphasizes the relationship between molecular structure and spectral features, outlines robust experimental protocols, and provides insights into the practical aspects of structural characterization for this class of compounds.

Introduction: The Pyridin-4-ol Scaffold

Pyridin-4-ol, and its tautomeric form, 4-pyridone, are privileged scaffolds in medicinal chemistry. These structures are integral to a wide array of pharmacologically active agents due to their ability to engage in hydrogen bonding and their versatile chemical handles for further functionalization. The title compound, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ), incorporates a benzyl ether protecting group and a hydroxymethyl substituent, making it a valuable intermediate for the synthesis of more complex target molecules.[1] Accurate and comprehensive characterization of such intermediates is a critical, non-negotiable step in any synthetic workflow to ensure the integrity of downstream compounds. This guide serves as a definitive resource for the structural verification of this key intermediate.

The molecular structure and its tautomeric relationship are foundational to understanding its reactivity and spectroscopic behavior.

Caption: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, the choice of solvent is critical due to tautomerism and proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its hydrogen-bond accepting nature helps to resolve the labile hydroxyl and N-H protons, which might otherwise be broadened or unobservable in solvents like chloroform-d.

¹H NMR Analysis

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. The data presented here was acquired at 300 MHz in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| 11.08 | br s | 1H | N-H | This downfield, broad singlet is characteristic of the N-H proton of the 4-pyridone tautomer, confirming its predominance in DMSO. The significant deshielding is due to the acidic nature of the proton and intramolecular hydrogen bonding. |

| 7.51-7.28 | m | 6H | Ar-H (benzyl) & Pyridone H-6 | This complex multiplet corresponds to the five protons of the phenyl ring and one of the pyridone ring protons. The overlapping signals are typical for unsubstituted phenyl groups. |

| 6.16 | br s | 1H | Pyridone H-3 | This signal corresponds to the proton on the pyridone ring. Its chemical shift is influenced by the adjacent carbonyl and the benzyloxy group. |

| 5.56 | br s | 1H | -CH₂OH | The hydroxyl proton of the hydroxymethyl group appears as a broad singlet. Its exchangeability with residual water in the solvent often leads to broadening. |

| 5.01 | s | 2H | -O-CH₂ -Ph | This singlet is assigned to the benzylic methylene protons. Their equivalence results in a singlet, and the chemical shift is characteristic of protons adjacent to both an oxygen atom and an aromatic ring. |

| 4.34 | s | 2H | -CH₂ -OH | These are the methylene protons of the hydroxymethyl group at the C-2 position of the pyridone ring. They appear as a singlet due to the lack of coupling with the adjacent exchangeable -OH proton. |

¹³C NMR Analysis

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

| ~175 | C-4 (C=O) | The carbonyl carbon of the 4-pyridone is expected to be the most downfield signal. |

| ~140-150 | C-2, C-6 | Aromatic carbons adjacent to the nitrogen atom in the pyridone ring. |

| ~137 | C-ipso (Benzyl) | The quaternary carbon of the phenyl ring attached to the benzylic ether linkage. |

| ~127-129 | C-ortho, C-meta, C-para | Phenyl ring carbons, typically appearing as a cluster of signals. |

| ~110-120 | C-3, C-5 | The remaining carbons of the pyridone ring. |

| ~70 | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~60 | -C H₂-OH | The carbon of the hydroxymethyl group, shielded relative to the benzylic carbon. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and gain structural information through fragmentation analysis. For a molecule like this, which possesses multiple heteroatoms, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Molecular Ion and Fragmentation Pathway

The expected molecular weight is 231.25 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 232.26. A reported LC-MS analysis showed an ion at m/z 232, which is consistent with the protonated molecular ion.[1] The notation (M-H)+ in the source is likely a typographical error and should be interpreted as [M+H]⁺.

The primary and most facile fragmentation pathway for benzyl ethers under MS conditions is the cleavage of the benzylic C-O bond. This occurs because it leads to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (m/z 91).[2]

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is expected to be dominated by absorptions from the O-H, N-H, C=O, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |

| 3400-3200 (broad) | O-H Stretch | Hydroxymethyl (-CH₂OH) | A broad band is expected due to intermolecular hydrogen bonding of the alcohol group. |

| ~3100 (broad) | N-H Stretch | 4-Pyridone | The N-H stretch of the pyridone tautomer often appears as a broad band, sometimes overlapping with the O-H stretch. |

| ~3030 | C-H Stretch (sp²) | Aromatic (Phenyl & Pyridone) | Characteristic stretching vibrations for C-H bonds on aromatic rings. |

| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) | Stretching vibrations for the benzylic and hydroxymethyl C-H bonds. |

| ~1640 | C=O Stretch | 4-Pyridone | A strong, sharp absorption is the hallmark of the carbonyl group in the pyridone ring. This is a key diagnostic peak.[3] |

| ~1550-1450 | C=C Stretch | Aromatic (Phenyl & Pyridone) | Multiple bands are expected in this region corresponding to the carbon-carbon double bond stretching within the two aromatic rings. |

| ~1250 | C-O Stretch | Aryl Ether | The stretching vibration of the C-O bond in the benzyloxy group. |

| ~1050 | C-O Stretch | Primary Alcohol | The C-O stretch of the hydroxymethyl group. |

Experimental Protocols

Reproducibility and accuracy in spectroscopic analysis are predicated on rigorous and well-documented experimental procedures.

Synthesis Protocol

The title compound can be synthesized from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.[1]

Workflow: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure:

-

Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of industrial methylated spirit (IMS) and water.

-

Heat the suspension to 70°C.

-

Slowly add an aqueous solution of ammonium hydroxide (NH₄OH).

-

Maintain the temperature and stir the reaction mixture for 18 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with additional water and continue stirring for 30 minutes to precipitate the product.

-

Collect the resulting solid by filtration.

-

Dry the solid under vacuum to yield the final product.

Spectroscopic Characterization Protocols

Standard protocols should be followed for data acquisition.

-

NMR Spectroscopy:

-

Accurately weigh ~5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher). Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

-

Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

-

IR Spectroscopy (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The ¹H NMR data confirms the presence and connectivity of all protons, with the downfield N-H signal providing clear evidence for the 4-pyridone tautomer in DMSO. Mass spectrometry confirms the molecular weight, and the fragmentation pattern is consistent with the characteristic cleavage of a benzyl ether. Finally, IR spectroscopy verifies the presence of all key functional groups. This comprehensive guide serves as a validated reference for researchers, ensuring confidence in the identity and purity of this versatile synthetic intermediate.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

MDPI. (2010). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Retrieved from [Link]

-

ResearchGate. (n.d.). (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyridoxine Derivatives

Abstract

Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a versatile cofactor essential for over 150 enzymatic reactions, primarily in amino acid metabolism.[1][2] Its central pyridine ring structure has served as a scaffold for the development of numerous derivatives with therapeutic potential. These derivatives often act by modulating the activity of PLP-dependent enzymes, which are implicated in a wide range of pathologies, including cancer, neurological disorders, and metabolic diseases.[3][4][5] This guide provides an in-depth analysis of key enzymatic targets for pyridoxine derivatives, detailing the underlying mechanisms of action and providing robust experimental protocols for target validation and characterization. We will explore the causality behind experimental design, ensuring a framework for rigorous and reproducible investigation in the field of drug discovery.

Introduction: The Central Role of Pyridoxal 5'-Phosphate (PLP)

Pyridoxine and its vitamers (pyridoxal, pyridoxamine) are precursors to PLP, the active coenzyme.[6][7] This conversion is catalyzed by pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[6][8] PLP's chemical reactivity, particularly the electrophilic nature of its aldehyde group, allows it to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[5][9] This covalent linkage is the anchor for its catalytic versatility, enabling it to facilitate reactions such as transamination, decarboxylation, and racemization.[5]

Given that approximately 4% of all catalogued enzyme-catalyzed reactions are PLP-dependent, the targeted inhibition or modulation of these enzymes presents a vast therapeutic landscape.[3][4] Pathologies often arise from either a deficiency of PLP or the dysregulation of a specific PLP-dependent enzyme. Consequently, synthetic pyridoxine derivatives have been designed to act as:

-

Competitive Inhibitors: Competing with the natural substrate or PLP itself.

-

Mechanism-Based Inactivators (Suicide Inhibitors): Forming irreversible covalent bonds with the enzyme or cofactor.[10]

-

Pharmacological Chaperones: Rescuing misfolded mutant enzymes by promoting their correct conformation.[9]

This guide will focus on three high-impact therapeutic areas and their corresponding molecular targets.

Therapeutic Area: Oncology

The altered metabolic state of cancer cells, characterized by rapid proliferation and nutrient demand, creates unique vulnerabilities. Several PLP-dependent enzymes are critical to these cancer-specific metabolic pathways, making them prime targets for therapeutic intervention.[1][]

Target: Serine Hydroxymethyltransferase (SHMT)

Mechanism & Rationale: Serine Hydroxymethyltransferase (SHMT) is a PLP-dependent enzyme that catalyzes the reversible conversion of serine to glycine, simultaneously transferring a one-carbon unit to tetrahydrofolate (THF) to produce 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[12] This one-carbon unit is a critical building block for the synthesis of nucleotides (purines and thymidylate) and methionine, all of which are essential for the rapid proliferation of cancer cells.[] Humans have two isoforms, cytosolic (SHMT1) and mitochondrial (SHMT2), both of which have been implicated in cancer progression.[] Elevated SHMT activity is a hallmark of many neoplastic tissues, making it a compelling target for chemotherapy.[]

Pyridoxine derivatives, specifically pyrazolopyran analogues, have been developed as potent inhibitors of both SHMT1 and SHMT2.[13][14] These compounds typically act as competitive inhibitors with respect to the serine substrate, occupying the active site and preventing the catalytic cycle.

Logical Relationship: SHMT Inhibition Pathway

Caption: Inhibition of SHMT by a pyridoxine derivative blocks one-carbon metabolism, leading to reduced nucleotide synthesis and decreased tumor cell proliferation.

Experimental Protocol: SHMT Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency (IC50) of a pyridoxine derivative against human SHMT1. The assay is based on the SHMT-catalyzed hydrolysis of 5,10-methenyl-H4PteGlu to 5-formyl-H4PteGlu, which can be monitored by a decrease in absorbance at 350 nm.[]

I. Materials & Reagents:

-

Purified recombinant human SHMT1 enzyme

-

Pyridoxal 5'-phosphate (PLP)

-

L-serine

-

5,10-methenyl-H4PteGlu

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (pyridoxine derivative) dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer